Hydroxy Celecoxib-d4
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Overview
Description
Hydroxy Celecoxib-d4 is a labeled derivative of Hydroxy Celecoxib . It is a biochemical for proteomics research . The molecular formula of Hydroxy Celecoxib-d4 is C17H10D4F3N3O3S .
Synthesis Analysis
The synthesis of Celecoxib, the parent compound of Hydroxy Celecoxib-d4, involves a Claisen condensation to access 4,4,4-trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione followed by a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride . The synthesis of deuterium-labeled celecoxib and its major metabolites involves amination, hydrosis, diazotization, reduction, and cyclization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Celecoxib, the parent compound of Hydroxy Celecoxib-d4, include a Claisen condensation and a cyclo-condensation reaction .Mechanism of Action
Safety and Hazards
Hydroxy Celecoxib-d4 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may be harmful if swallowed and is suspected of damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .
Future Directions
properties
CAS RN |
1276524-56-1 |
---|---|
Molecular Formula |
C17H14F3N3O3S |
Molecular Weight |
401.397 |
IUPAC Name |
2,3,5,6-tetradeuterio-4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)/i5D,6D,7D,8D |
InChI Key |
ICRSYPPLGADZKA-KDWZCNHSSA-N |
SMILES |
C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
synonyms |
4-[5-[4-(Hydroxymethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl](benzene-d4)sulfonamide; _x000B_ |
Origin of Product |
United States |
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